molecular formula C15H24ClN3O2 B8030522 tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B8030522
M. Wt: 313.82 g/mol
InChI Key: LWBDYWNMRYIJNM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C15H24ClN3O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate with a reducing agent to convert the nitro group to an amino group. This reaction is often carried out under hydrogenation conditions using palladium on carbon as a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperazine ring and the amino group play crucial roles in binding to the target site, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride is unique due to its amino group, which provides additional reactivity and binding capabilities compared to its analogs. This makes it particularly useful in the synthesis of pharmaceuticals and in biological studies where specific interactions with enzymes or receptors are required.

Properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;/h4-7H,8-11,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBDYWNMRYIJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-99-9
Record name 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, 1,1-dimethylethyl ester, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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